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Mechanism of Action: Dual PI3K and HDAC Inhibition

Fimepinostat was rationally designed to overcome drug resistance by simultaneously suppressing two

critical oncogenic signaling pathways [1].

¢ PI3K Inhibition: Fimepinostat targets Class | PI3K isoforms (a, B, d), inhibiting the generation of the
second messenger PIP3. This leads to reduced phosphorylation and activation of downstream
effectors like AKT and mTOR, a pathway crucial for cell survival, growth, and proliferation [1].

¢ HDAC Inhibition: It potently inhibits Class | (HDAC1, HDAC2, HDAC3) and Class lIb (HDAC10)
enzymes. HDAC inhibition increases histone acetylation, leading to a more open chromatin structure
and altered gene expression. This can result in the transcriptional repression of oncogenes like MYC
and upregulation of cell cycle inhibitors like p21 [1].

¢ Synergistic Anti-Tumor Effects: The concurrent inhibition disrupts interconnected survival networks.
A key synergistic effect is the potent suppression of the MYC oncogene—PI3K inhibition promotes
MYC protein degradation, while HDAC inhibition represses its transcription. This dual attack results in
potent induction of apoptosis and cell cycle arrest (G2/M phase) [1].

The diagram below illustrates how this dual mechanism converges on key oncogenic drivers:

Fimepinostat's dual inhibition converges on MYC suppression and downstream apoptosis.

Preclinical Efficacy in Solid Tumor Models
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Preclinical studies have demonstrated Fimepinostat's anti-tumor activity across various solid tumors, with

notable findings in hepatocellular carcinoma (HCC) and other malignancies [2] [1].

Table 1: Preclinical Efficacy of Fimepinostat in Solid Tumor Models

Cancer Type Model System Key Findings Proposed Mechanism

Hepatocellular HCC cell lines (HuH- Potent inhibitory effects Inhibition of

Carcinoma (HCC) 7, BEL-7402, etc.) & in vitro; suppressed PISK/AKT/mTOR pathway;
primary cells in 3D tumor growth in vivo [2] downregulation of c-Myc
culture; mouse model [2]
[2]

Thyroid Cancer Preclinical models [1] Anti-proliferative and Dual PI3K and HDAC

pro-apoptotic effects [1] inhibition [1]

Pancreatic Preclinical models [2] Demonstrated Dual PI3K and HDAC
Adenocarcinoma therapeutic potential [2] inhibition [2]
Neuroblastoma & Preclinical models [1] Induction of apoptosis Dual PI3K and HDAC
Schwannoma and cell cycle arrest; inhibition [1]

inhibition of YAP in
schwannoma [1]

Small Cell Lung Preclinical models Suggested additive or Dual PI3K and HDAC
Cancer combined with PARP synergistic effects [1] inhibition; potential synergy
inhibitors [1] with DNA damage

targeting [1]

Experimental Protocols for Preclinical Research

The methodology from a 2021 study screening Fimepinostat in HCC provides a robust example of

preclinical evaluation [2].

1. 3D Spheroid Culture Fabrication

¢ Microwell Fabrication: Use a 3D-printed resin mold to create microwells in a 96-well plate with 2%
melted agarose [2].
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e Plate Saturation: Before cell seeding, saturate the agarose wells with culture medium (e.g., DMEM),
repeating the process three times to prepare the surface for culture [2].

2. Cell Seeding and Spheroid Formation

e Cell Lines: Use relevant cancer cell lines (e.g., HuH-7, SNU-449 for HCC) [2].

¢ Seeding Density: Seed cells at an optimized density (e.g., 1,500 cells/well) onto the agarose
microwell plate [2].

¢ Culture Conditions: Maintain cells in appropriate medium (e.g., DMEM with 10% fetal bovine serum)
at 37°C with 5% COz. Spheroids typically form within 2-3 days [2].

3. Drug Treatment and Viability Assay

¢ Dosing: After spheroid formation, treat with Fimepinostat. For screening, an initial concentration
(e.g., 10 uM) can be used, followed by dose-response curves with serial dilutions [2].

¢ Incubation: Treat spheroids for a set period (e.g., 3 days) [2].

¢ Viability Measurement: Use the CellTiter-Glo 3D Cell Viability Assay. This bioluminescent method
guantifies ATP, which is directly proportional to the number of viable cells. Calculate the inhibition ratio
and determine the half-maximal inhibitory concentration (ICso) using statistical software (e.g., Probit
method in SPSS) [2].

The workflow for this drug screening process is summarized below:
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Workflow for screening Fimepinostat efficacy using 3D spheroid models.

Clinical Development and Trial Status

Fimepinostat has not yet been approved by the FDA for any indication and its development in solid tumors

has faced challenges [2] [1] [3].

Table 2: Clinical Trial Status in Solid Tumors

Highest Status (as of early

T T Key Context
umor Type Phase 2024) ey Contex

Anaplastic/Differentiated Phase 2 Trial Terminated Development was

Thyroid Cancer (NCT03002623) [1] [3] discontinued [1].
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Highest Status (as of early

Tumor Type Key Context
Phase 2024)

Recurrent Phase 1 Status: Active, Not -

Glioblastomal/Malignant Glioma Recruiting

(NCT02909777) [3]

Various Solid Tumors (e.g., NUT Phase 1 Investigated in early Orphan Drug
Midline Carcinoma) trials [1] [4] Designation for NUT
Midline Carcinoma [1].

Challenges and Future Directions

Despite its innovative mechanism, Fimepinostat's clinical translation for solid tumors has been limited.
Corporate pipeline updates from Curis have since shifted focus to other assets, suggesting Fimepinostat has

been deprioritized [1]. Future research could explore:

¢ Novel Combinations: Testing Fimepinostat with other agent classes (e.g., PARP or BCL2 inhibitors)
where preclinical synergy was suggested [1].

e Biomarker-Driven Selection: Focusing on patients with tumors harboring MYC alterations or other
specific molecular features to identify responsive populations [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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research-on-fimepinostat-in-solid-tumors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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